Cas no 3260-49-9 (4,6-Dihydroxy-3(2H)-benzofuranone)
4,6-Dihydroxy-3(2H)-benzofuranone Chemical and Physical Properties
Names and Identifiers
-
- 4,6-dihydroxybenzofuran-3-one
- 4,6-dihydroxy-1-benzofuran-3(2H)-one
- 4,6-dihydroxy-1-benzofuran-3-one
- 3(2h)-benzofuranone, 4,6-dihydroxy-
- 4,6-dihydroxy-2-hydrobenzo[b]furan-3-one
- 4,6-dihydroxy-3(2H)-benzofuranone
- 4,6-dihydroxy-3-benzofuranone
- 4,6-dihydroxybenzofuran-3(2H)-one
- 4,6-Dihydroxy-benzofuran-3-on
- 4,6-dihydroxy-benzofuran-3-one
- 4,6-dihydroxycoumaran-3-one
- AC1L5FI0
- AC1Q6DSZ
- NSC19025
- STOCK1N-36563
- SureCN1428288
- 4,6-Dihydroxy-3-coumaranone
- AKOS000266980
- SCHEMBL1428288
- 4,6-Dihydroxy-3-benzofuranone; 4,6-Dihydroxy-3-coumaranone; 4,6-Dihydroxybenzofuran-3(2H)-one; 4,6-Dihydroxycoumaranone; NSC 19025
- MFCD00597844
- DTXSID00280906
- W18360
- DS-014646
- OPSLRXQDYBYKHC-UHFFFAOYSA-N
- BBL034781
- SY248379
- NSC-19025
- 3260-49-9
- CS-0060207
- VU0421903-2
- F3139-1625
- ZB0717
- 4,6-dihydroxy-coumaran-3-one
- STK922918
- NSC 19025
- 4,6-Dihydroxy-3(2H)-benzofuranone
-
- MDL: MFCD00597844
- Inchi: 1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2
- InChI Key: OPSLRXQDYBYKHC-UHFFFAOYSA-N
- SMILES: O1CC(C2C(=CC(=CC1=2)O)O)=O
Computed Properties
- Exact Mass: 166.02658
- Monoisotopic Mass: 166.02660867g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.614±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 260 ºC
- Solubility: Slightly soluble (1.3 g/l) (25 º C),
- PSA: 66.76
- LogP: 0.67290
4,6-Dihydroxy-3(2H)-benzofuranone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161147-1g |
4,6-dihydroxybenzofuran-3(2H)-one |
3260-49-9 | 97% | 1g |
$463 | 2021-06-17 | |
| Chemenu | CM161147-5g |
4,6-dihydroxybenzofuran-3(2H)-one |
3260-49-9 | 97% | 5g |
$959 | 2021-06-17 | |
| Chemenu | CM161147-10g |
4,6-dihydroxybenzofuran-3(2H)-one |
3260-49-9 | 97% | 10g |
$1356 | 2021-06-17 | |
| TRC | D449873-100mg |
4,6-Dihydroxy-3(2H)-benzofuranone |
3260-49-9 | 100mg |
$ 437.00 | 2023-09-07 | ||
| TRC | D449873-250mg |
4,6-Dihydroxy-3(2H)-benzofuranone |
3260-49-9 | 250mg |
$ 1057.00 | 2023-09-07 | ||
| TRC | D449873-500mg |
4,6-Dihydroxy-3(2H)-benzofuranone |
3260-49-9 | 500mg |
$ 1828.00 | 2023-09-07 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248379-1g |
4,6-Dihydroxybenzofuran-3(2H)-one |
3260-49-9 | ≥95% | 1g |
¥4420.00 | 2025-04-15 | |
| abcr | AB544179-250 mg |
4,6-Dihydroxybenzofuran-3(2H)-one; . |
3260-49-9 | 250MG |
€332.30 | 2023-07-11 | ||
| abcr | AB544179-1 g |
4,6-Dihydroxybenzofuran-3(2H)-one; . |
3260-49-9 | 1g |
€611.70 | 2023-07-11 | ||
| Chemenu | CM161147-5g |
4,6-dihydroxybenzofuran-3(2H)-one |
3260-49-9 | 97% | 5g |
$*** | 2023-05-30 |
4,6-Dihydroxy-3(2H)-benzofuranone Suppliers
4,6-Dihydroxy-3(2H)-benzofuranone Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4,6-Dihydroxy-3(2H)-benzofuranone
Introduction to 4,6-Dihydroxy-3(2H)-benzofuranone (CAS No. 3260-49-9)
4,6-Dihydroxy-3(2H)-benzofuranone, also known by its CAS number 3260-49-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a benzofuranone derivative characterized by its unique structural features, including two hydroxyl groups at the 4 and 6 positions and a benzofuranone ring system. These structural elements contribute to its diverse chemical properties and potential biological activities.
The chemical formula of 4,6-Dihydroxy-3(2H)-benzofuranone is C8H6O4. It is a white crystalline solid with a molecular weight of 170.13 g/mol. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility properties make it suitable for various applications in both laboratory and industrial settings.
In recent years, 4,6-Dihydroxy-3(2H)-benzofuranone has garnered significant attention due to its potential therapeutic applications. Research has shown that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to scavenge free radicals and modulate various signaling pathways involved in cellular processes.
Antioxidant Properties: One of the key biological activities of 4,6-Dihydroxy-3(2H)-benzofuranone is its potent antioxidant capacity. Studies have demonstrated that this compound can effectively neutralize reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The antioxidant activity of 4,6-Dihydroxy-3(2H)-benzofuranone has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Results from these studies have consistently shown that 4,6-Dihydroxy-3(2H)-benzofuranone exhibits strong antioxidant activity comparable to well-known antioxidants such as ascorbic acid and trolox.
Anti-inflammatory Properties: In addition to its antioxidant activity, 4,6-Dihydroxy-3(2H)-benzofuranone has been shown to possess anti-inflammatory properties. Inflammation is a complex biological response involving the activation of immune cells and the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-1β (interleukin-1 beta). Research has demonstrated that 4,6-Dihydroxy-3(2H)-benzofuranone can inhibit the production of these pro-inflammatory cytokines by modulating the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammatory responses and is often dysregulated in various inflammatory diseases.
Anticancer Properties: Another important biological activity of 4,6-Dihydroxy-3(2H)-benzofuranone is its potential anticancer properties. Several studies have investigated the effects of this compound on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Results from these studies have shown that 4,6-Dihydroxy-3(2H)-benzofuranone can induce apoptosis (programmed cell death) in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation through the modulation of cell cycle regulatory proteins such as cyclin D1 and p53.
The mechanism underlying the anticancer activity of 4,6-Dihydroxy-3(2H)-benzofuranone involves multiple pathways. For instance, it has been shown to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and DNA damage. Additionally, it can inhibit the activation of prosurvival signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are often upregulated in cancer cells.
Beyond its direct effects on cancer cells, 4,6-Dihydroxy-3(2H)-benzofuranone also exhibits potential synergistic effects when combined with other anticancer agents. Studies have demonstrated that co-treatment with this compound can enhance the efficacy of conventional chemotherapeutic drugs such as doxorubicin and cisplatin by increasing their cytotoxicity against cancer cells while reducing their side effects on normal cells.
In conclusion, 4,6-Dihydroxy-3(2H)-benzofuranone (CAS No. 3260-49-9) is a promising compound with a wide range of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research and development in pharmaceutical applications. Ongoing studies are aimed at elucidating the molecular mechanisms underlying these activities and exploring its potential therapeutic uses in various diseases.
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